4-Methoxythiane-4-carboxylic acid
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Overview
Description
4-Methoxythiane-4-carboxylic acid is a chemical compound that belongs to the class of thiane carboxylic acids. It has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Oxidative Debenzylation and Protecting Group Strategy
Research on the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters highlights the utility of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. The esters derived from this alcohol and corresponding acids can be efficiently hydrolyzed by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in good yield, demonstrating compatibility with several functional groups that are sensitive to reductive debenzylation reactions. This approach offers a refined method for protecting carboxylic acids during synthesis, potentially applicable to derivatives of "4-Methoxythiane-4-carboxylic acid" (Yoo, Kim Hye, & Kyu, 1990).
Influence of Substituents on Acidity and Solution Properties
The study on altering the acidity and solution properties of bilirubin by introducing methoxy and methylthio substituents provides insights into how electronic effects of substituents can affect the acidity of carboxylic acids. This research is particularly relevant for understanding the chemical behavior of substituted carboxylic acids, possibly including "this compound," by illustrating how substituents can modulate acidity and solubility properties (Boiadjiev & Lightner, 1998).
Spontaneous Formation of Esters
The spontaneous formation of PMB esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate explores a novel esterification process where carboxylic acids are converted to corresponding esters without an acid catalyst. This method, characterized by excellent yields and compatibility with sterically hindered acids, offers insights into esterification techniques that could be relevant for manipulating "this compound" and related compounds (Shah, Russo, Howard, & Chisholm, 2014).
Applications in Antitumor Agents and Polymer Synthesis
Further applications are seen in the synthesis of novel antitumor agents and the development of new materials, such as the study on 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid derivatives. These compounds, synthesized via a method involving a dual role Pd(II) catalyst, underscore the potential pharmaceutical and material science applications of methoxy-substituted carboxylic acids (Mondal, Nogami, Asao, & Yamamoto, 2003).
Mechanism of Action
Target of Action
Mode of Action
It is known that similar compounds can act as inhibitors in radical polymerization monomers, such as acrylic monomers .
Biochemical Pathways
It is known that carboxylic acids, a group to which this compound belongs, are traditionally produced from fossil fuels and have significant applications in the chemical, pharmaceutical, food, and fuel industries . The catabolic and anabolic pathways involved in the metabolism of carboxylic acids are well-stud
properties
IUPAC Name |
4-methoxythiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-10-7(6(8)9)2-4-11-5-3-7/h2-5H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAQYURQYSWCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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